1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile
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Overview
Description
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of fluorine atoms and nitrile groups in its structure contributes to its distinct chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenoxathiine derivatives with fluorinating agents and nitrile sources under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and nitrile groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its electronic properties and use in organic semiconductors.
Tetrathiafulvalene–7,7,8,8-Tetracyanoquinodimethane: Used in the study of charge transfer complexes and electronic materials.
1,2,4,5-Tetracyanobenzene: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Uniqueness
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile stands out due to its unique combination of fluorine atoms and nitrile groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
839710-08-6 |
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Molecular Formula |
C16F4N4OS |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1,4,6,9-tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile |
InChI |
InChI=1S/C16F4N4OS/c17-9-5(1-21)7(3-23)11(19)15-13(9)25-14-10(18)6(2-22)8(4-24)12(20)16(14)26-15 |
InChI Key |
YSWLIIKOLXQGEY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C2C(=C1F)OC3=C(C(=C(C(=C3S2)F)C#N)C#N)F)F)C#N |
Origin of Product |
United States |
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